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molecular formula C12H14O2 B8691010 6-Ethoxy-2-tetralone

6-Ethoxy-2-tetralone

Cat. No. B8691010
M. Wt: 190.24 g/mol
InChI Key: NSWLRLBIDKLUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265398B1

Procedure details

39.1 g (0.20 mol) of 4-ethoxyphenylacetyl chloride in 200 ml of dichloromethane were added dropwise in the course of 1 hour at −78° C. to 53.4 g (0.4 mol) of aluminum chloride in 800 ml of dichloromethane. A vigorous stream of ethylene was subsequently passed in in the course of 15 minutes, and the mixture was allowed to come to room temperature and stirred for a further 3 hours. The dark red solution was cooled to 0° C. and carefully treated with 300 ml of ice-water. After phase separation, the organic phase was washed with 2N HCl (3×) and saturated sodium hydrogen carbonate solution, dried and evaporated on a rotary evaporator. After purification by column chromatography with petroleum ether/ethyl acetate (9:1, 8:2), 20.9 g (56% of theory) of a yellow syrup were obtained.
Quantity
39.1 g
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11](Cl)=[O:12])=[CH:6][CH:5]=1)[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[CH2:18]=[CH2:19]>ClCCl>[CH2:1]([O:3][C:4]1[CH:9]=[C:8]2[C:7](=[CH:6][CH:5]=1)[CH2:10][C:11](=[O:12])[CH2:19][CH2:18]2)[CH3:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
39.1 g
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)CC(=O)Cl
Name
Quantity
0.4 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for a further 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subsequently passed in in the course of 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
After phase separation
WASH
Type
WASH
Details
the organic phase was washed with 2N HCl (3×) and saturated sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
After purification by column chromatography with petroleum ether/ethyl acetate (9:1, 8:2), 20.9 g (56% of theory) of a yellow syrup
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)OC=1C=C2CCC(CC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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